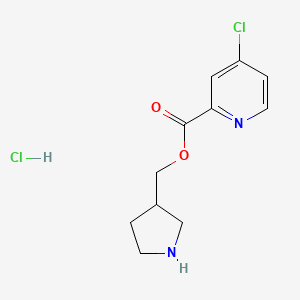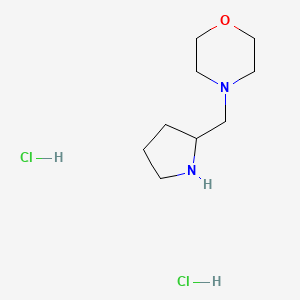
2-(Chloromethyl)-3,5-difluoropyridine
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other identifiers like CAS number. It also includes its appearance and where it is commonly found or used .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes the spatial arrangement of atoms, the type and length of bonds, and the compound’s stereochemistry .Chemical Reactions Analysis
This involves identifying the chemical reactions the compound undergoes. It includes studying the reagents and conditions of the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. Physical properties include melting point, boiling point, and solubility. Chemical properties include reactivity and stability .Applications De Recherche Scientifique
- Application : “2-(Chloromethyl)-3,5-difluoropyridine” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix [6]arene and p-tert-butylcalix [5]arene in DMF .
- Method of Application : The compound is used in a reaction with p-tert-butylcalix [6]arene and p-tert-butylcalix [5]arene in the presence of a base catalyst in DMF .
- Results or Outcomes : The reaction results in the alkylation of the calixarenes .
- Application : The compound is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Method of Application : The compound is used in a reaction to synthesize the Gd3+ diethylenetriaminepentaacetic acid bisamide complex .
- Results or Outcomes : The synthesized complex is used as a Zn2±sensitive magnetic resonance imaging contrast agent .
Scientific Field: Organic Chemistry
Scientific Field: Material Science
- Application : Epichlorohydrin, a compound similar to “2-(Chloromethyl)-3,5-difluoropyridine”, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Method of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .
- Results or Outcomes : The reaction results in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Application : Chloromethane, also known as methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. It was formerly utilized as a refrigerant .
- Method of Application : Chloromethane was used in refrigeration systems due to its suitable boiling point and other physical properties .
- Results or Outcomes : Chloromethane provided effective refrigeration, but its use has been largely phased out due to environmental concerns .
Scientific Field: Industrial Chemistry
Scientific Field: Refrigeration
- Application : Epichlorohydrin, a compound similar to “2-(Chloromethyl)-3,5-difluoropyridine”, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Method of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
- Results or Outcomes : The reaction results in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
- Application : Chloromethane, also known as methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. It was formerly utilized as a refrigerant .
- Method of Application : Chloromethane was used in refrigeration systems due to its suitable boiling point and other physical properties .
- Results or Outcomes : Chloromethane provided effective refrigeration, but its use has been largely phased out due to environmental concerns .
Scientific Field: Industrial Chemistry
Scientific Field: Refrigeration
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRQVTCCNSHPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-difluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)





![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)



![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)